Ethyl dodecanoate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Lauric Acid Ethyl Ester is typically synthesized through the esterification of lauric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid. The reaction conditions often involve heating the mixture to around 70-80°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of Lauric Acid Ethyl Ester involves similar esterification processes but on a larger scale. The reaction is carried out in reactors where lauric acid and ethanol are continuously fed, and the ester is continuously removed to drive the reaction to completion. Catalysts like Amberlyst 15 are used to enhance the reaction efficiency .

化学反応の分析

Hydrolysis Reactions

Ethyl dodecanoate undergoes hydrolysis under acidic or basic conditions, yielding dodecanoic acid and ethanol.

Acid-Catalyzed Hydrolysis

In acidic media, the reaction follows a reversible mechanism analogous to Fischer esterification (Figure 1):

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

-

Deprotonation and elimination of ethanol.

Kinetic Parameters (for analogous ethyl esters):

| Temperature (K) | Rate Constant (L·mol⁻¹·s⁻¹) | Activation Energy (kJ·mol⁻¹) |

|---|---|---|

| 283 | 0.0776 | 29.775 |

| 313 | 0.2566 | |

| Data derived from ethyl acetate hydrolysis studies under similar conditions . |

Base-Catalyzed Hydrolysis (Saponification)

In alkaline environments, hydroxide ions cleave the ester bond irreversibly:

Isotope-labeling studies confirm cleavage occurs at the alkyl-oxygen (C–OR) bond .

Transesterification

This compound participates in transesterification with methyl esters or alcohols. For example, mthis compound reacts with ethanol in yeast-mediated fermentations to regenerate this compound:

This reaction is critical in flavor modulation during wine fermentation .

Stability and Environmental Reactivity

-

Thermal Decomposition : Degrades above 150°C, producing CO and CO₂ .

-

Oxidation : Susceptible to radical-initiated oxidation at the alkyl chain, forming peroxides.

Reduction Reactions

While not directly studied for this compound, esters generally reduce to primary alcohols using agents like LiAlH₄:

科学的研究の応用

Introduction to Ethyl Dodecanoate

This compound, also known as ethyl laurate, is an organic compound classified as a fatty acid ester. Its chemical formula is , and it is characterized by a fruity aroma, making it valuable in various applications across food, cosmetics, and biotechnological industries. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Flavoring Agent in Food Industry

This compound is widely used as a flavoring agent due to its pleasant fruity aroma. It is naturally present in various fruits and alcoholic beverages, contributing to their sensory profiles during fermentation processes. Studies have shown that it can enhance the flavor of wines when produced during fermentation by yeast strains like Saccharomyces cerevisiae .

Biochemical Assays and Metabolism Studies

Research has demonstrated the role of this compound in metabolic pathways, particularly in yeast fermentation. For instance, the addition of dodecanoic acid significantly increases the production of this compound at higher concentrations (1 mM) during wine fermentation . This indicates its potential as a substrate for yeast metabolism, which can be exploited for bioengineering yeast strains to enhance flavor production.

Cosmetic and Personal Care Products

Due to its emollient properties, this compound is utilized in cosmetic formulations. It acts as a skin-conditioning agent and solvent for fragrances, enhancing the sensory experience of personal care products . Its safety profile supports its use in formulations intended for topical application.

Biotechnological Applications

This compound has been studied for its potential use in biotechnological processes, particularly in biofuel production. Its metabolic pathways are being explored to optimize yeast strains for better ethanol production from renewable resources . The thermotolerant yeast strain Kluyveromyces marxianus has shown resilience in fermentation processes involving this compound, suggesting its viability as a feedstock for bioethanol production .

Case Study 1: this compound Production in Wine Fermentation

A study investigated the effects of adding various concentrations of dodecanoic acid on this compound levels during wine fermentation. The results indicated that at concentrations above 1 mM, there was a significant increase in this compound production, showcasing its importance in enology .

Case Study 2: Flavor Profile Enhancement

Research into the flavor compounds produced during fermentation highlighted that this compound contributes to the complexity of wine aromas. Its presence was linked to higher consumer preference ratings for wines produced with added fatty acids .

作用機序

ラウリン酸エチルの作用機序は、細胞膜との相互作用に関係しています。細胞膜の透過性を高めることで、抗菌剤などの他の化合物の効果を高めることができます。 この特性は、光線力学療法において特に役立ちます。光線力学療法では、ラウリン酸エチルは、細胞成分と活性酸素種の相互作用を高めることで、細菌の光不活性化に役立ちます .

6. 類似の化合物との比較

ラウリン酸エチルは、以下の脂肪酸エステルなど、他の脂肪酸エステルに似ています。

ラウリン酸メチル: ラウリン酸とメタノールのエステル。

パルミチン酸エチル: パルミチン酸とエタノールのエステル。

オレイン酸エチル: オレイン酸とエタノールのエステル。

独自性: ラウリン酸エチルは、その特定の鎖長(炭素原子12個)と穏やかな香りにより、化粧品やパーソナルケア製品に適しています。 抗菌性も、食品保存や医療用途で価値があります .

類似化合物との比較

Lauric Acid Ethyl Ester is similar to other fatty acid esters such as:

Methyl Laurate: An ester of lauric acid and methanol.

Ethyl Palmitate: An ester of palmitic acid and ethanol.

Ethyl Oleate: An ester of oleic acid and ethanol.

Uniqueness: Lauric Acid Ethyl Ester is unique due to its specific chain length (12 carbon atoms) and its mild odor, making it particularly suitable for use in cosmetics and personal care products. Its antimicrobial properties also make it valuable in food preservation and medical applications .

生物活性

Ethyl dodecanoate, also known as ethyl laurate, is an ester formed from the reaction of ethanol and lauric acid (C12 fatty acid). This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by various research findings and case studies.

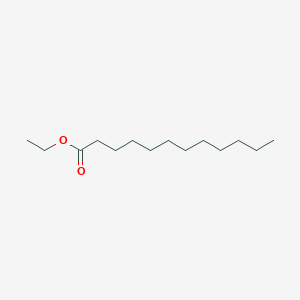

- Chemical Formula : C14H28O2

- Molecular Weight : 228.37 g/mol

- CAS Number : 106-33-2

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for use in food preservation and pharmaceuticals.

- Case Study : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at concentrations as low as 0.5% (v/v) in culture media, suggesting its potential as a natural preservative .

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated in various contexts, particularly in food science. Its ability to scavenge free radicals contributes to its potential health benefits.

- Research Findings : this compound demonstrated significant free radical scavenging activity in vitro, comparable to that of established antioxidants like ascorbic acid. This suggests its utility in enhancing the oxidative stability of food products .

3. Lipid Metabolism Modulation

This compound has been shown to influence lipid metabolism positively. This is particularly relevant in studies focusing on obesity and metabolic disorders.

- Study Overview : In a rat model, supplementation with this compound resulted in decreased lipid peroxidation and improved lipid profiles, indicating its potential role in managing hyperlipidemia .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial cell membranes, leading to increased permeability and eventual cell death.

- Free Radical Scavenging : this compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Modulation : It may influence the activity of enzymes involved in lipid metabolism, thereby altering the synthesis and breakdown of fatty acids.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other fatty acid esters:

| Compound | Antimicrobial Activity | Antioxidant Activity | Lipid Metabolism Modulation |

|---|---|---|---|

| This compound | High | Moderate | Positive |

| Ethyl Laurate | Moderate | Low | Neutral |

| Ethyl Octanoate | High | Moderate | Positive |

| Ethyl Decanoate | Moderate | High | Neutral |

特性

IUPAC Name |

ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXKVMNBHPAILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047044 | |

| Record name | Ethyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless, oily liquid with a fruity, floral odour | |

| Record name | Ethyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl dodecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

269.00 to 271.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether, insoluble in water, 1ml in 9ml 80% ethanol (in ethanol) | |

| Record name | Ethyl dodecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858-0.863 | |

| Record name | Ethyl dodecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-33-2 | |

| Record name | Ethyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dodecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl dodecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F389D4MD5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-10 °C | |

| Record name | Ethyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。